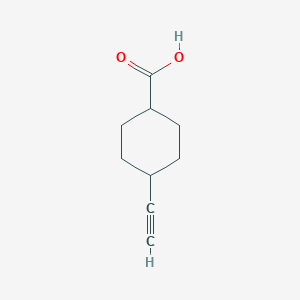
Cyclohexanecarboxylicacid, 4-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexanecarboxylic acid, where an ethynyl group is attached to the fourth carbon of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) can be synthesized through several methodsThis can be achieved through a series of reactions involving halogenation and subsequent substitution with an ethynyl group .
Industrial Production Methods
Industrial production of cyclohexanecarboxylic acid, 4-ethynyl-(9CI) typically involves large-scale hydrogenation processes and advanced catalytic techniques to ensure high yield and purity. The use of specialized reactors and controlled reaction conditions is essential to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form cyclohexanecarboxylic acid derivatives with different functional groups.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, 4-ethynyl-(9CI) involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the ethynyl group.
Cyclohexanecarboxylic acid, 4-nitrophenyl ester: A derivative with a nitrophenyl group instead of an ethynyl group.
Cyclohexanecarboxylic acid, 4-chloro-: A derivative with a chlorine atom at the fourth position.
Uniqueness
Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functional groups are required .
Propiedades
Número CAS |
121318-11-4 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-ethynylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,7-8H,3-6H2,(H,10,11) |
Clave InChI |
MEIIVHFURPCEPQ-UHFFFAOYSA-N |
SMILES |
C#CC1CCC(CC1)C(=O)O |
SMILES canónico |
C#CC1CCC(CC1)C(=O)O |
Sinónimos |
Cyclohexanecarboxylic acid, 4-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















